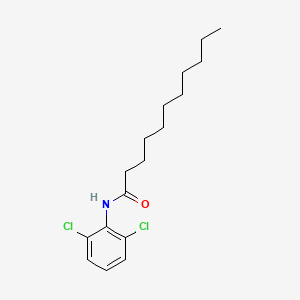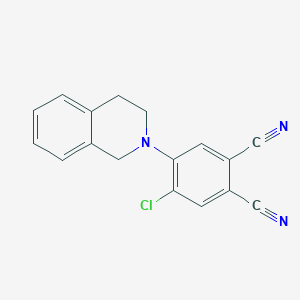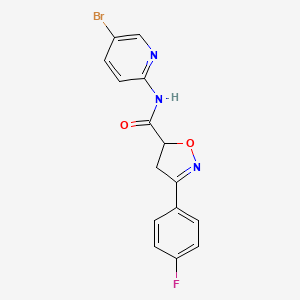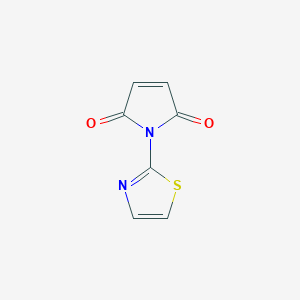
N-(2,6-dichlorophenyl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)undecanamide is an organic compound with the molecular formula C17H25Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an undecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)undecanamide typically involves the reaction of 2,6-dichloroaniline with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-(2,6-dichlorophenyl)undecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)undecanamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The amide group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)octanamide
- N-(2,6-dichlorophenyl)decanamide
- N-(2,6-dichlorophenyl)dodecanamide
Uniqueness
N-(2,6-dichlorophenyl)undecanamide is unique due to its specific chain length and the presence of the dichlorophenyl group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C17H25Cl2NO |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)undecanamide |
InChI |
InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-13-16(21)20-17-14(18)11-10-12-15(17)19/h10-12H,2-9,13H2,1H3,(H,20,21) |
InChI Key |
OFJDUGJRKMXDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960312.png)

![N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10960335.png)

![4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960348.png)
![N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960351.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960358.png)
![1-[3-(1H-pyrazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10960359.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10960362.png)

![N-(2,6-dichlorophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10960371.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960374.png)
![6-(1,3-benzodioxol-5-yl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960380.png)

